Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative featuring a 1,2-dihydropyrimidine core substituted with:
- A 6-methylbenzo[d]thiazole moiety linked via a thioether bridge.
- An ethyl carboxylate group at position 3.
- A 2-oxoethylamino spacer connecting the thiazole and pyrimidine rings.
Its synthesis likely involves a Biginelli reaction (condensation of ethyl acetoacetate, thiourea, and aldehydes) followed by functionalization steps such as alkylation or coupling reactions to introduce the thiazole and thioether groups .
Properties
CAS No. |
946354-60-5 |
|---|---|
Molecular Formula |
C18H18N4O4S2 |
Molecular Weight |
418.49 |
IUPAC Name |
ethyl 6-methyl-4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H18N4O4S2/c1-4-26-16(24)14-10(3)19-17(25)22-15(14)27-8-13(23)21-18-20-11-6-5-9(2)7-12(11)28-18/h5-7H,4,8H2,1-3H3,(H,19,22,25)(H,20,21,23) |
InChI Key |
RKYGPHONLMOTJH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS Number: 946354-60-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It has a molecular weight of approximately 418.5 g/mol and features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. The structural features of Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine have been linked to enhanced cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound interacts with cellular targets through hydrophobic contacts and hydrogen bonding, which may disrupt critical signaling pathways in cancer cells .
- Case Studies : In vitro studies have demonstrated that this compound exhibits potent activity against cancer cell lines, with IC50 values comparable to established chemotherapeutics such as doxorubicin .
Anticonvulsant Activity
The thiazole component of the compound has been associated with anticonvulsant effects.
- Efficacy : In animal models, the compound showed significant anticonvulsant activity at doses lower than traditional medications, indicating a potential for use in epilepsy treatment .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring enhances its efficacy, suggesting that modifications could lead to improved therapeutic profiles .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of similar thiazole derivatives.
- Research Findings : Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine has shown promising results in reducing oxidative stress markers in cellular models .
- Potential Applications : These antioxidant properties suggest possible applications in neurodegenerative diseases where oxidative stress plays a significant role .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations:
Bioactivity: Thiazolo[3,2-a]pyrimidines () exhibit moderate to strong antioxidant and antimicrobial activity, attributed to electron-withdrawing groups (e.g., cyano) enhancing redox properties . The target compound’s 6-methylbenzo[d]thiazole group may improve DNA intercalation or enzyme inhibition compared to simpler aryl-substituted derivatives .
Synthesis Efficiency :
- Microwave-assisted synthesis () reduces reaction time by ~70% and increases yields by 15–20% compared to conventional methods .
- The target compound’s synthesis likely requires post-Biginelli functionalization (e.g., coupling with 6-methylbenzo[d]thiazol-2-amine), which may lower overall yields compared to single-step protocols .
Structural Flexibility :
Challenges and Limitations
- Synthetic Complexity: Introducing the 6-methylbenzo[d]thiazole group requires specialized reagents (e.g., 2-amino-6-methylbenzothiazole), increasing cost and purification difficulty compared to simpler aryl aldehydes .
- Bioavailability : High molecular weight (>450 Da) and lipophilic substituents in the target compound may limit aqueous solubility, necessitating formulation optimization .
Q & A
Q. What synthetic methodologies are recommended for preparing this pyrimidine-thiazole hybrid compound?
- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Biginelli reaction to form the dihydropyrimidine core using ethyl acetoacetate, thiourea derivatives, and aldehydes under acidic conditions . (ii) Thioether linkage formation : React the pyrimidine intermediate with 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide in the presence of a base (e.g., KOH/EtOH) to introduce the thioether moiety . (iii) Final esterification or functional group modifications, if required, using standard coupling agents (e.g., DCC/DMAP).
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like over-alkylated species .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : (i) Chromatography : Use reverse-phase HPLC with a C18 column (MeCN/H2O mobile phase) to assess purity (>95% recommended). (ii) Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., ester carbonyl at ~165–170 ppm, thiazole protons at ~7.5–8.5 ppm) .
- HRMS : Verify molecular ion peaks matching the exact mass.
(iii) Single-Crystal X-ray Diffraction (SC-XRD) : If crystallizable, use SHELXL for refinement to resolve bond lengths and angles, ensuring correct stereochemistry .
Q. What solvent systems are suitable for solubility testing in biological assays?
- Methodological Answer : (i) Primary Solubility Screening : Test in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4). (ii) Alternative Systems : For low DMSO compatibility, use cyclodextrin-based solubilization or ethanol/water mixtures (1:4 v/v) . (iii) Dynamic Light Scattering (DLS) : Monitor aggregation tendencies at working concentrations (1–100 µM).
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : (i) Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or bacterial enzymes). Focus on the benzo[d]thiazole moiety’s role in hydrophobic pocket binding . (ii) QSAR Analysis : Correlate substituent variations (e.g., methyl groups on the pyrimidine ring) with activity data to identify critical pharmacophores . (iii) MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility of the thioether linkage .
Q. What strategies resolve crystallographic ambiguities in the dihydropyrimidine core?
- Methodological Answer : (i) High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data resolution (<1.0 Å recommended) . (ii) Twinned Crystal Handling : Apply SHELXD for structure solution and refine twin laws (e.g., BASF parameter in SHELXL) . (iii) Disorder Modeling : For flexible ethyl ester groups, employ PART instructions and isotropic displacement parameter (ADP) restraints .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer : (i) Metabolic Stability Assays : Use liver microsomes to assess rapid degradation (e.g., ester hydrolysis) that may reduce in vivo efficacy . (ii) Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; high PPB (>95%) may explain reduced free drug availability . (iii) Pharmacokinetic Profiling : Compare AUC and Cmax values to identify bioavailability bottlenecks.
Q. What advanced techniques characterize the electronic effects of the thioether substituent?
- Methodological Answer : (i) Electrochemical Analysis : Perform cyclic voltammetry to study sulfur’s redox behavior (e.g., oxidation peaks at +0.5–1.0 V vs. Ag/AgCl) . (ii) Theoretical Calculations : Use Gaussian09 to compute natural bond orbital (NBO) charges and assess electron-withdrawing/donating effects . (iii) UV-Vis Spectroscopy : Compare λmax shifts in polar vs. non-polar solvents to evaluate solvatochromic behavior .
Data Contradiction Analysis
Q. How to address discrepancies in NMR spectral data across different research groups?
- Methodological Answer : (i) Deuterated Solvent Verification : Ensure consistent use of solvents (e.g., DMSO-d6 vs. CDCl3) to prevent chemical shift variability . (ii) Paramagnetic Impurity Check : Filter samples through Chelex resin to remove trace metals causing peak broadening . (iii) Temperature Control : Record spectra at 298 K to minimize conformational exchange effects on splitting patterns .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
